molecular formula C15H15NO4S B2501499 Methyl 4-[methyl(phenylsulfonyl)amino]benzoate CAS No. 357309-29-6

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate

Cat. No.: B2501499
CAS No.: 357309-29-6
M. Wt: 305.35
InChI Key: SPUMLKDJCUGQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate is an organic compound with the molecular formula C15H15NO4S It is a derivative of benzoic acid and features a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-aminobenzoate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of methyl 4-[methyl(phenylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(phenylsulfonyl)amino]benzoate
  • Methyl 4-[(phenoxycarbonyl)amino]benzoate
  • Methyl 4-[(phenylsulfonyl)amino]benzenecarboxylate

Uniqueness

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate is unique due to the presence of both a methyl and a phenylsulfonyl group attached to the benzoate core. This dual substitution enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways. Additionally, the compound’s specific structural features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[benzenesulfonyl(methyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(21(18,19)14-6-4-3-5-7-14)13-10-8-12(9-11-13)15(17)20-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUMLKDJCUGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.